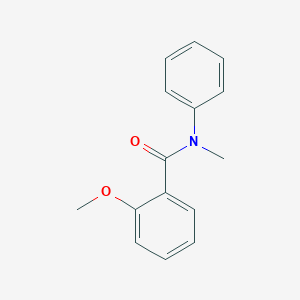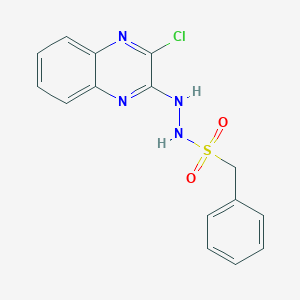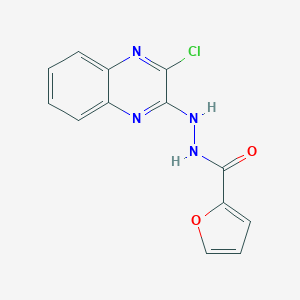
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide, also known as MBTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research.
作用机制
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide is not fully understood. However, studies have shown that it inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammatory and immune responses. In addition, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which reduces inflammation. In addition, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to induce apoptosis in cancer cells, which leads to cell death. Furthermore, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to protect neurons from oxidative stress, which prevents neuronal damage.
实验室实验的优点和局限性
One advantage of using N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide in lab experiments is its potential applications in biomedical research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, which makes it a potential candidate for the treatment of various diseases. However, one limitation of using N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide. One direction is to further investigate its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases. Another direction is to investigate its potential as an anti-cancer agent and its mechanism of action in inducing apoptosis in cancer cells. Furthermore, future studies could investigate the neuroprotective properties of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide and its potential applications in the treatment of neurodegenerative diseases.
合成方法
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-aminothiophenol with 2-bromoacetophenone, followed by the reaction with 2-amino-6-methoxybenzothiazole. The final product is obtained through the purification of the crude product by recrystallization.
科学研究应用
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to have potential applications in biomedical research. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to inhibit the expression of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Furthermore, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to protect neurons from damage caused by oxidative stress, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C14H12N2O2S2 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H12N2O2S2/c1-18-9-4-5-11-12(7-9)20-14(15-11)16-13(17)8-10-3-2-6-19-10/h2-7H,8H2,1H3,(H,15,16,17) |
InChI 键 |
ILFYFBFIOFFNPK-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CS3 |
规范 SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)





![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)
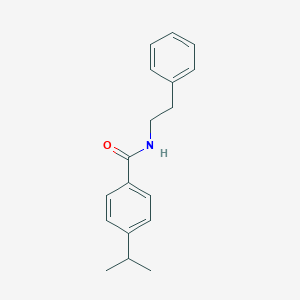
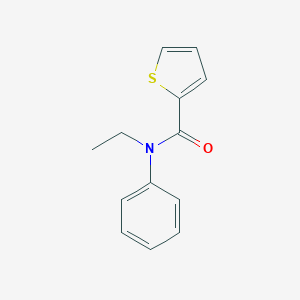
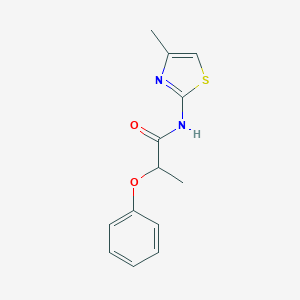
![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)
